molecular formula C17H15NOS B13835243 1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one

1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one

Cat. No.: B13835243
M. Wt: 281.4 g/mol
InChI Key: SUMHQPLTRSGGAN-UHFFFAOYSA-N
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Description

1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one typically involves the condensation of 2-aminobenzothiazole with benzaldehyde followed by cyclization and subsequent reactions to introduce the propan-2-one moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H15NOS

Molecular Weight

281.4 g/mol

IUPAC Name

1-(3-benzyl-1,3-benzothiazol-2-ylidene)propan-2-one

InChI

InChI=1S/C17H15NOS/c1-13(19)11-17-18(12-14-7-3-2-4-8-14)15-9-5-6-10-16(15)20-17/h2-11H,12H2,1H3

InChI Key

SUMHQPLTRSGGAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C1N(C2=CC=CC=C2S1)CC3=CC=CC=C3

Origin of Product

United States

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